molecular formula C19H21N5OS2 B6574311 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one CAS No. 1017662-63-3

3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one

Cat. No.: B6574311
CAS No.: 1017662-63-3
M. Wt: 399.5 g/mol
InChI Key: SMZNDHKARDIRIE-UHFFFAOYSA-N
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Description

3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and thiophene intermediates, followed by their coupling with the piperazine derivative. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process and ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one
  • This compound

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS2/c1-14-22-18(15-4-2-13-26-15)16(27-14)5-6-17(25)23-9-11-24(12-10-23)19-20-7-3-8-21-19/h2-4,7-8,13H,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZNDHKARDIRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CCC(=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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